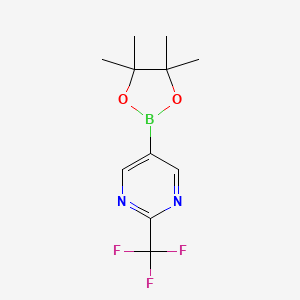
4-ethynyl-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16. It features a six-membered cyclohexane ring with an ethynyl (C≡C) group and two methyl (CH3) groups attached. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1,1-dimethylcyclohexane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. The steps are as follows:
- The alkyne group is introduced by reacting 4-methyl-1,1-dimethylcyclohexene with hydrochloric acid and acetylene to form 4-ethynyl-1,1-dimethylcyclohexene.
- The final step involves hydrogenation of the triple bond using palladium on carbon as a catalyst in ethanol to form this compound.
Cyclohexanone is reacted with methylmagnesium bromide: in diethyl ether to form 1-methylcyclohexanol.
1-Methylcyclohexanol is treated with lithium aluminum hydride: in diethyl ether to reduce the ketone group to a secondary alcohol, forming 1-methylcyclohexanol.
The secondary alcohol is dehydrated using acetylene and sodium hydroxide: to form 4-methyl-1,1-dimethylcyclohexene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The use of common reagents and catalysts makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethynyl-1,1-dimethylcyclohexane is used in various scientific research applications due to its unique structure and reactivity :
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its reactivity makes it a valuable tool in the development of new pharmaceuticals.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Chemical Biology: It is employed in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure of target molecules, leading to changes in their biological activity. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
4-Ethynyl-1,1-dimethylcyclohexane can be compared with other similar compounds to highlight its uniqueness :
Methylcyclohexane: Lacks the ethynyl group, resulting in different reactivity and applications.
1,1-Dimethylcyclohexane: Similar structure but without the ethynyl group, leading to different chemical properties.
4-Methyl-1,1-dimethylcyclohexene: An intermediate in the synthesis of this compound, with different reactivity due to the presence of a double bond instead of a triple bond.
These comparisons illustrate the unique features of this compound, particularly its ethynyl group, which imparts specific reactivity and applications.
Properties
CAS No. |
1849249-49-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



